5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride

IRAK4 inhibition Kinase selectivity Structure-Activity Relationship

5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride is a heterocyclic amine derivative belonging to the thiazole-substituted aminopyridine class, characterized by a 5-methylthiazol-2-amine core linked to a 4-(piperidin-4-ylmethyl)pyridin-2-yl scaffold. Its molecular formula is C15H22Cl2N4S, with a molecular weight of approximately 361.3 g/mol for the dihydrochloride salt.

Molecular Formula C15H22Cl2N4S
Molecular Weight 361.3 g/mol
Cat. No. B12314763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride
Molecular FormulaC15H22Cl2N4S
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)NC2=NC=CC(=C2)CC3CCNCC3.Cl.Cl
InChIInChI=1S/C15H20N4S.2ClH/c1-11-10-18-15(20-11)19-14-9-13(4-7-17-14)8-12-2-5-16-6-3-12;;/h4,7,9-10,12,16H,2-3,5-6,8H2,1H3,(H,17,18,19);2*1H
InChIKeyLTGIUSUNOGMTPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride: Structural Blueprint and Procurement Rationale


5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride is a heterocyclic amine derivative belonging to the thiazole-substituted aminopyridine class, characterized by a 5-methylthiazol-2-amine core linked to a 4-(piperidin-4-ylmethyl)pyridin-2-yl scaffold. Its molecular formula is C15H22Cl2N4S, with a molecular weight of approximately 361.3 g/mol for the dihydrochloride salt. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine group, which enhances solubility and stability in aqueous solutions . The compound is structurally related to potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and modulators of Survival Motor Neuron (SMN) protein production, positioning it within a therapeutically relevant chemical space for autoimmune, oncological, and neurodegenerative indications [1][2].

1
Scaffold class
Free-piperidine thiazole-aminopyridine scaffold
2
Pathway fit
IRAK4 / Syk kinase pathway research and SAR studies
3
Use context
Versatile intermediate for N-modification libraries and reversible binding controls

Procurement Integrity: Why 5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride Cannot Be Replaced by Generic Analogs


Generic substitution within the thiazole-aminopyridine class is precluded by the profound sensitivity of biochemical activity to the substitution pattern on the piperidine ring and the pyridine linker. Critically, the target compound retains a **free, unsubstituted piperidine N–H**, whereas the majority of disclosed, biologically characterized analogs feature an N-substituted piperidine (e.g., with acryloyl, butynoyl, or ethylpyrimidinylmethyl groups). This distinction is not trivial: in closely related IRAK4 inhibitors, the presence of a free piperidine NH versus an N-alkylated or N-acylated congener directly governs kinase selectivity, cellular permeability, and the ability to form critical hydrogen-bond interactions within the ATP-binding pocket [1]. Consequently, sourcing a generic N-substituted analog (e.g., N-(6-((1-((2-ethylpyrimidin-5-yl)methyl)piperidin-4-yl)methyl)pyridin-2-yl)-5-methylthiazol-2-amine) would introduce a different pharmacophore, invalidating structure-activity relationship (SAR) continuity and risking divergent biological outcomes. The precise 4-(piperidin-4-ylmethyl)pyridin-2-yl linkage further dictates the spatial orientation of the basic amine, a parameter essential for target engagement in Syk and IRAK4 programs [2].

Target compound
Free piperidine N–H
Unsubstituted secondary amine enables hydrogen-bond donor interactions and late-stage diversification.
Common substitute risk
N-alkylated or N-acylated analogs
N-substitution may shift kinase selectivity, cellular permeability, and covalent potential; SAR cannot be transferred directly.
Target compound
Dihydrochloride salt
Enhanced aqueous solubility supports direct buffer-based assay preparation.
Common substitute risk
Free base or different salt form
Lower aqueous solubility may require organic co-solvents, altering assay conditions and reproducibility.

Quantitative Differentiation Guide: 5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride vs. Closest Analogs


Structural Determinant of Kinase Selectivity: Free Piperidine N–H vs. N-Substituted Analogs in IRAK4 Assays

The target compound possesses a free piperidine N–H, a critical structural feature absent in the most closely related pharmacologically characterized analog, N-(6-((1-((2-ethylpyrimidin-5-yl)methyl)piperidin-4-yl)methyl)pyridin-2-yl)-5-methylthiazol-2-amine (a disclosed IRAK4 inhibitor). In the IRAK4 inhibitor series, the free N–H serves as a hydrogen-bond donor and a potential site for metabolic modification, directly influencing binding affinity and selectivity. While direct IC50 data for the target compound against IRAK4 is not available in the public domain, the absence of the N-(2-ethylpyrimidin-5-yl)methyl substituent means this compound can serve as a versatile intermediate for generating bespoke N-substituted libraries or as a negative control for studying the role of the basic amine in target engagement [1].

Piperidine N–H vs. N-substituted
Class-level inference
Free N–H present vs. bulky heteroarylalkyl substituent absent
ΔMW ~150 Da, predicted ΔcLogP >1.5 units
Supports N-modification SAR review for IRAK4 selectivity studies
N-substituted comparator confirmed as IRAK4 inhibitor; target compound serves as unadorned scaffold
IRAK4 inhibition Kinase selectivity Structure-Activity Relationship

Differentiation from N-Acylated Piperidine Derivatives: Impact on Covalent Binding Potential in Syk Kinase Programs

Patent literature from Merck Sharp & Dohme LLC on thiazole-substituted aminopyridines as Spleen Tyrosine Kinase (Syk) inhibitors extensively exemplifies N-acylated piperidine derivatives (e.g., acryloyl, butynoyl) designed as covalent modifiers. The target compound, bearing a free secondary amine, is structurally incapable of forming a covalent bond with a cysteine residue in the Syk active site, unlike its N-acryloyl counterparts. This distinction is quantitatively significant: in related series, the conversion of a free piperidine to an acrylamide typically increases residence time on the target by >10-fold and introduces time-dependent inhibition kinetics, a behavior not expected for the free amine. This compound can therefore serve as a reversible binding control or as a precursor for generating targeted covalent inhibitor libraries [1].

Covalent warhead absence
Class-level inference
No electrophilic warhead; reversible binding only
Reported >10-fold residence time increase for acrylamide Syk inhibitors
Enables reversible binding control studies for covalent Syk programs
Comparison based on patent motifs; direct biochemical data not located for target compound
Spleen Tyrosine Kinase Covalent inhibitor Piperidine acylation

BindingDB Evidence: Profiling Against Class-Level PI3Kα Activity in Structurally Related 5-Methylthiazol-2-amine Scaffolds

A structurally related compound featuring the 5-methyl-N-(pyridin-2-yl)thiazol-2-amine core has been profiled in BindingDB (BDBM50436459, CHEMBL2396661), demonstrating potent inhibition of PI3Kα with an IC50 of 3.90 nM in a biochemical assay using His-tagged full-length PI3Kα co-expressed with p85α. While the exact target compound was not directly assayed in this dataset, the shared pharmacophore suggests potential PI3K pathway activity. The key structural difference lies in the substitution at the pyridine 4-position: the profiled compound features a urea-linked substituent, whereas the target compound presents a piperidin-4-ylmethyl group, which is expected to confer distinct physicochemical properties and kinase selectivity profiles [1].

PI3Kα benchmark IC50
Cross-study comparable
Comparator IC50 = 3.90 nM (PI3Kα)
CHEMBL2396661, biochemical assay, ADP-Glo detection; target compound not directly tested
Benchmark for 5-methylthiazol-2-amine chemotype PI3K pathway activity profiling
Piperidin-4-ylmethyl substitution may shift isoform selectivity; confirm experimentally
PI3Kα Binding affinity Chemoinformatics

Dihydrochloride Salt Form: A Calculated Solubility Advantage over Free Base Comparators

The target compound is supplied as a dihydrochloride salt, a deliberate solid-state engineering choice that distinguishes it from many comparator compounds provided as free bases. The presence of two HCl molecules per molecule of the free base significantly enhances aqueous solubility. For a compound with a calculated logP of the free base in the range of 2.5–3.5 (estimated for the C15H20N4S core), the dihydrochloride salt is predicted to increase aqueous solubility by at least 10- to 100-fold relative to the free base, based on class-level behavior of piperidine-containing heterocycles. This is a practical differentiator for in vitro assay preparation, as many N-substituted analogs are supplied as free bases and require DMSO stock solutions or aggressive solubilization protocols .

Salt form solubility
Supporting evidence
Dihydrochloride salt: estimated ≥20-fold solubility enhancement over free base
Theoretical estimate based on class-level piperidine salt behavior
Supports aqueous assay compatibility and reduced organic co-solvent dependence
No experimental solubility comparison located; verify in target buffer system
Aqueous solubility Salt selection Formulation

Optimal Deployment Scenarios for 5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride in Drug Discovery


Kinase Selectivity Profiling: Using the Free Piperidine Scaffold to Deconvolute the Role of the Basic Amine in IRAK4 and Syk Target Engagement

The unsubstituted piperidine N–H enables medicinal chemists to profile the contribution of the basic amine to kinase binding affinity and selectivity, independent of N-substituent effects. By comparing the target compound's activity profile side-by-side with N-alkylated or N-acylated analogs (such as the N-(2-ethylpyrimidin-5-yl)methyl IRAK4 inhibitor disclosed in RU2613973C1), researchers can quantitatively dissect the energetic contribution of the piperidine N–H hydrogen bond to the overall binding free energy, as well as its role in determining kinase selectivity across the human kinome [1][2].

Targeted Covalent Inhibitor (TCI) Library Synthesis: A Versatile Intermediate for Installing Electrophilic Warheads

The free piperidine nitrogen serves as a direct synthetic handle for late-stage diversification into targeted covalent inhibitors. By reacting this compound with various electrophilic warheads (acryloyl chlorides, butynoyl chlorides, vinyl sulfonamides), researchers can rapidly generate focused libraries of potential covalent inhibitors for Syk, IRAK4, or other kinases possessing a suitably positioned cysteine residue. This compound thus enables a 'scaffold-first, warhead-second' strategy that is more efficient than synthesizing each covalent inhibitor de novo [1].

Aqueous Compatibility Workflows: Leveraging Salt Form for High-Throughput Screening (HTS) in Biologically Relevant Buffers

The dihydrochloride salt form's enhanced aqueous solubility makes this compound particularly suitable for high-throughput screening (HTS) campaigns where DMSO concentrations must be minimized to avoid solvent-induced artifacts. This is a practical advantage over free base analogs, which may precipitate or form aggregates in aqueous assay buffers, leading to false negatives or inaccurate IC50 determinations in biochemical and cell-based assays [1].

Negative Control for Covalent Mechanism-of-Action Studies in Syk Drug Discovery Programs

In Syk inhibitor programs where the lead series consists of acrylamide-based covalent inhibitors, this free amine compound serves as an ideal negative control. It shares the core recognition motif with the covalent series but lacks the electrophilic warhead, allowing researchers to definitively attribute time-dependent inhibition and prolonged target residence time to covalent bond formation, rather than to tight non-covalent binding. This is essential for validating the mechanism of action of covalent clinical candidates [1].

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Free-piperidine scaffold
N-modification SAR and target engagement interpretation
Covalent inhibitor library synthesis
Piperidine N–H as synthetic handle
Warhead diversification efficiency and reactive cysteine profiling
High-throughput screening in aqueous buffers
Dihydrochloride salt form
Solubility-dependent assay reproducibility
Covalent mechanism-of-action control studies
Reversible binding core motif
Time-dependent inhibition attribution to covalent engagement
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